molecular formula C18H19N3O4 B2887156 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pentyloxy)benzamide CAS No. 862809-00-5

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pentyloxy)benzamide

Cat. No.: B2887156
CAS No.: 862809-00-5
M. Wt: 341.367
InChI Key: UQTNJWIHOOGIEM-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pentyloxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, an oxadiazole ring, and a benzamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pentyloxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Benzamide: The final step involves the coupling of the furan-oxadiazole intermediate with 4-(pentyloxy)benzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, especially at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pentyloxy)benzamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(methoxy)benzamide
  • N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(ethoxy)benzamide
  • N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(butoxy)benzamide

Uniqueness

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pentyloxy)benzamide is unique due to the presence of the pentyloxy group, which can influence its lipophilicity, solubility, and overall bioactivity. This structural variation can lead to differences in its chemical reactivity and biological effects compared to similar compounds with different alkoxy groups.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-2-3-4-11-23-14-9-7-13(8-10-14)16(22)19-18-21-20-17(25-18)15-6-5-12-24-15/h5-10,12H,2-4,11H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTNJWIHOOGIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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